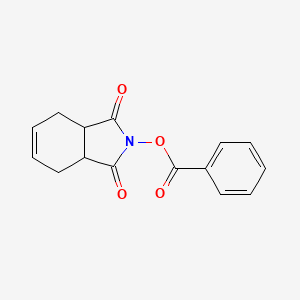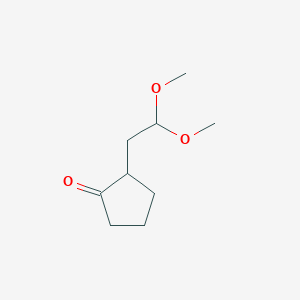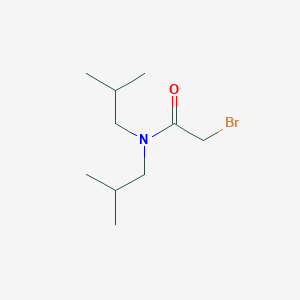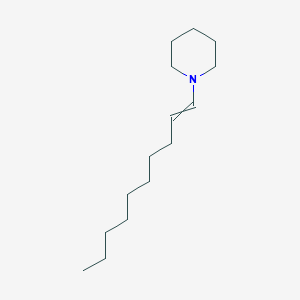![molecular formula C20H41NO7S B14298679 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid CAS No. 115900-04-4](/img/structure/B14298679.png)
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is a complex organic compound with a unique structure that includes a long-chain fatty acid and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid typically involves the reaction of 3,7,13-trihydroxyoctadecanoic acid with ethane-1-sulfonic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification, amidation, and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants and emulsifiers for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. Its sulfonic acid group can participate in ionic interactions, while the long-chain fatty acid moiety can integrate into lipid membranes, influencing membrane dynamics and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N-Cyclohexyl-2-aminoethanesulfonic acid (CHES): A buffering agent with a useful pH range of 8.6–10.
Uniqueness
2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is unique due to its combination of a long-chain fatty acid and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
115900-04-4 |
|---|---|
Molekularformel |
C20H41NO7S |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-(3,7,13-trihydroxyoctadecanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C20H41NO7S/c1-2-3-5-9-17(22)10-6-4-7-11-18(23)12-8-13-19(24)16-20(25)21-14-15-29(26,27)28/h17-19,22-24H,2-16H2,1H3,(H,21,25)(H,26,27,28) |
InChI-Schlüssel |
IEYSVQJKQVTDTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCC(CCCC(CC(=O)NCCS(=O)(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)







![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
